Antiproliferative Potency in K562 Leukemia Cells
In a direct head-to-head comparative study evaluating antiproliferative activity across three structurally distinct carboxamide scaffolds, the N-(4-methoxyphenyl)-substituted 1,1′-biphenyl-2-carboxamide derivative 17b demonstrated superior antitumoral effect against human chronic myelogenous leukemia K562 cells compared to its 2-phenylcyclopropane-1-carboxamide (13b) and 1,1′-biphenyl-4-carboxamide (14b) counterparts [1]. All three compounds share an identical anthranilamide-derived N-substituent bearing the 4-methoxyphenyl motif, enabling direct scaffold-to-scaffold comparison of the biphenyl-2-carboxamide core architecture.
| Evidence Dimension | Antiproliferative activity against human leukemia K562 cells |
|---|---|
| Target Compound Data | Derivative 17b (biphenyl-2-carboxamide scaffold with N-(4-methoxyphenyl)-bearing anthranilamide substituent) — superior antitumoral effect relative to comparators |
| Comparator Or Baseline | Derivative 13b (2-phenylcyclopropane-1-carboxamide scaffold) and derivative 14b (1,1′-biphenyl-4-carboxamide scaffold), each bearing identical N-(4-methoxyphenyl)-containing anthranilamide substituent |
| Quantified Difference | Derivative 17b showed better antitumoral effect on K562 cells than 13b and 14b; all compounds in the series caused 50% growth inhibition at micromolar and submicromolar concentrations |
| Conditions | In vitro antiproliferative assay against human chronic myelogenous leukemia K562 cell line |
Why This Matters
This direct scaffold comparison demonstrates that the biphenyl-2-carboxamide core architecture, when bearing the N-(4-methoxyphenyl) substituent, confers measurably superior antiproliferative activity relative to alternative regioisomeric or cyclopropane-based scaffolds.
- [1] Plescia F, et al. Anthranilamide-based 2-phenylcyclopropane-1-carboxamides, 1,1′-biphenyl-4-carboxamides and 1,1′-biphenyl-2-carboxamides: Synthesis biological evaluation and mechanism of action. European Journal of Medicinal Chemistry. 2017;132:262-273. View Source
